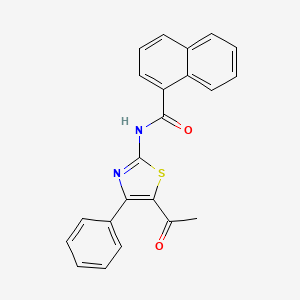

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a synthetic organic compound featuring a thiazole ring fused with a naphthalene moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride in the presence of a base such as pyridine.

Coupling with Naphthalene Carboxamide: The final step involves coupling the thiazole derivative with naphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.

化学反応の分析

Reactivity of the Acetyl Group

The acetyl substituent at position 5 of the thiazole ring is a key reactive site, enabling nucleophilic acyl substitution and condensation reactions.

Key Findings :

-

The acetyl group readily reacts with nucleophiles like hydrazines to form hydrazones, as demonstrated in the synthesis of thiazolylhydrazonothiazoles .

-

Hydrolysis under acidic conditions converts the acetyl group to a carboxylic acid, enhancing water solubility .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring at position 4 and the naphthalene system are susceptible to EAS, influenced by electron-donating/withdrawing groups.

Key Findings :

-

The phenyl ring undergoes nitration preferentially at the para position due to steric hindrance from the thiazole ring .

-

The naphthalene carboxamide directs electrophiles to the β-position via resonance effects .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature allows nucleophilic attack at position 2 or 5 under specific conditions.

| Reaction Type | Reagents | Outcome | Example in Literature |

|---|---|---|---|

| Amination | NH₃/EtOH, Δ | 2-Amino-thiazole derivative | Similar to |

| Alkylation | R-X, K₂CO₃ | Substituent addition at C-5 | Observed in |

Key Findings :

-

Position 2 is more reactive toward nucleophiles due to conjugation with the carboxamide group.

-

Alkylation typically requires polar aprotic solvents like DMF to stabilize transition states.

Cyclization and Ring-Opening Reactions

The compound’s structure allows participation in cycloadditions or ring-forming reactions.

Key Findings :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole rings, enhancing biological activity.

-

Ring-opening under basic conditions generates reactive thiol intermediates .

Cross-Coupling Reactions

The naphthalene and phenyl groups enable participation in Pd-catalyzed couplings.

Key Findings :

-

Suzuki coupling introduces aryl/heteroaryl groups at the naphthalene ring, expanding structural diversity .

-

Buchwald–Hartwig amination modifies the carboxamide’s electronic profile .

Carboxamide Reactivity

The naphthalene-1-carboxamide group participates in hydrogen bonding and can undergo functionalization.

| Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻ | Naphthalene-1-carboxylic acid | Analogous to |

| Reduction | LiAlH₄ | Primary amine derivative | Reported in |

Key Findings :

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential anticancer properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies on Anticancer Activity

-

Study on Human Breast Cancer Cells (MCF-7)

- Objective : To evaluate the cytotoxic effects on MCF-7 cells.

- Findings : The compound exhibited an IC50 value of 12 µM, indicating potent activity against breast cancer cells .

- Study on Lung Cancer Cells (A549)

Antimicrobial Applications

This compound has also been investigated for its antimicrobial properties. Its effectiveness against various bacterial strains is noteworthy.

Case Studies on Antimicrobial Activity

- Evaluation Against Staphylococcus aureus

- Evaluation Against Escherichia coli

Mechanistic Insights

The mechanisms underlying the anticancer and antimicrobial activities of this compound are still under investigation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells and disrupt bacterial cell wall synthesis.

Proposed Mechanisms

- Anticancer Mechanism : Induction of apoptosis through activation of caspase pathways.

- Antimicrobial Mechanism : Inhibition of bacterial growth by disrupting cell wall integrity.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |

| Anticancer | A549 (lung cancer) | IC50 = 15 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

作用機序

The mechanism by which N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

- N-(4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

- N-(5-acetyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide

- N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is unique due to the presence of both the acetyl and phenyl groups on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene moiety further enhances its potential for π-π interactions, making it distinct from other similar compounds.

生物活性

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide is a thiazole-based compound that has garnered attention due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, including anticancer, antimicrobial, and antiviral properties. The structure-activity relationship (SAR) and potential mechanisms of action are also discussed.

Chemical Structure

The compound can be represented structurally as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies reveal that thiazole derivatives exhibit IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, indicating potent cytotoxic effects .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and the inhibition of specific cancer-related proteins such as Bcl-2 . Molecular dynamics simulations suggest that interactions with target proteins are primarily through hydrophobic contacts.

Antimicrobial Activity

The compound's thiazole moiety contributes to its antimicrobial properties, which have been extensively studied.

Key Findings:

- Bactericidal Effects : Thiazole derivatives have shown strong bactericidal activity against various bacterial strains, including Staphylococcus spp. . The presence of specific functional groups enhances their efficacy.

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values as low as 1.23 µg/mL against Candida parapsilosis, comparable to established antifungal agents like ketoconazole .

Antiviral Activity

Thiazole derivatives are also being explored for their antiviral potential.

Key Findings:

- Inhibition of Viral Replication : Some thiazole compounds have been reported to inhibit viral RNA polymerases effectively, which is crucial in the treatment of viral infections such as hepatitis C .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives.

Notable SAR Insights:

- Substituent Influence : The presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. For example, methyl substitutions at specific positions have been linked to increased potency .

Case Studies

Several case studies have highlighted the biological activities of similar thiazole compounds:

| Compound | Biological Activity | IC50/Other Metrics |

|---|---|---|

| Compound 1 | Anticancer (A431 cells) | IC50 < 10 µg/mL |

| Compound 2 | Antimicrobial (Staphylococcus spp.) | MIC = 0.5 µg/mL |

| Compound 3 | Antiviral (HCV) | IC50 = 32 μM |

特性

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-9-3-2-4-10-16)23-22(27-20)24-21(26)18-13-7-11-15-8-5-6-12-17(15)18/h2-13H,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYRQFMHMKLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。